2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid
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Overview
Description
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid is an organic compound that features a benzoic acid core substituted with a phenylsulfanyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid typically involves a multi-step process:
Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol reacts with a halogenated benzene derivative.
Amination: The amino group is introduced through a coupling reaction, often using palladium-catalyzed amination techniques.
Benzoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen and as a precursor in the synthesis of folic acid.
Sulfanilamide: An antibiotic that shares the sulfonamide group with the compound .
Uniqueness
2-{[4-(phenylsulfanyl)phenyl]amino}benzoic acid is unique due to the presence of both the phenylsulfanyl and amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1186218-73-4 |
---|---|
Molecular Formula |
C19H15NO2S |
Molecular Weight |
321.4 |
Purity |
95 |
Origin of Product |
United States |
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